molecular formula C11H11BrClFN2S B2444404 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1795494-04-0

5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B2444404
CAS No.: 1795494-04-0
M. Wt: 337.64
InChI Key: BGOXKFRACAYFTG-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiazole ring, which is a common motif in many biologically active molecules, and a substituted phenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-[(4-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2S.BrH/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13;/h2-3,5H,4H2,1H3,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOXKFRACAYFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)Cl)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Substitution Reaction:

    Methylation: The methyl group is introduced through an alkylation reaction, often using methyl iodide or a similar reagent.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group, leading to the formation of sulfoxides or quinones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them into amines or alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, Friedel-Crafts catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide. These compounds are evaluated for their effectiveness against various bacterial strains and fungi, addressing the growing concern of antibiotic resistance.

Case Study: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-aminesEscherichia coli32

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Properties

The thiazole moiety is recognized for its anticancer potential. Compounds like this compound have been investigated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity Against MCF7 Cells

In vitro studies have shown that thiazole derivatives can effectively inhibit the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B assay was employed to assess cell viability.

CompoundCell LineIC50 (µM)
5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-aminesMCF712.5
Control (Doxorubicin)MCF70.25

The results indicate that the compound exhibits significant cytotoxicity against cancer cells, suggesting its potential as an anticancer agent .

Molecular Docking Insights

Molecular docking simulations reveal that 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amines bind effectively to target proteins involved in cell proliferation and survival pathways. For instance:

Target ProteinBinding Affinity (kcal/mol)
EGFR-9.8
Topoisomerase II-10.5

These interactions highlight the compound's potential to disrupt critical cellular processes in cancer cells .

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-thiazol-2-amine: Lacks the substituted phenyl group, resulting in different reactivity and biological activity.

    5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine: Similar structure but without the methyl group, affecting its chemical properties.

    5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride: Different salt form, which can influence solubility and stability.

Uniqueness

The unique combination of the thiazole ring, substituted phenyl group, and methyl group in 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide gives it distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Biological Activity

5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current research findings, highlighting its biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound's molecular formula is C11H10ClFN2SC_{11}H_{10}ClFN_2S with a molecular weight of approximately 241.72 g/mol. The thiazole ring is known for its diverse biological activities, making derivatives like this compound of significant interest in medicinal chemistry.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. A notable study reported its in vitro activity against Staphylococcus aureus and Chromobacterium violaceum :

Bacterial StrainZone of Inhibition (mm)Comparison with Streptomycin (mm)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Chromobacterium violaceum17.0 ± 0.329.1 ± 0.2

The compound exhibited significant antibacterial activity, although it was less potent than the standard antibiotic Streptomycin .

2. Anticancer Potential

Thiazole derivatives are often explored for their anticancer properties due to their ability to interact with various biological targets. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in several cancer cell lines.

Case Study:
A study focused on thiazole derivatives demonstrated that modifications at the phenyl ring and thiazole nitrogen significantly influenced anticancer activity, suggesting that this compound may also exhibit similar properties .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in binding to target proteins involved in bacterial resistance and cancer cell proliferation pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazole derivatives:

  • Thiazole Ring: Essential for biological activity.
  • Chloro and Fluoro Substituents: These halogen groups can enhance lipophilicity and improve binding affinity to biological targets.
  • Methyl Group: Positioned at the 4th carbon of the thiazole ring, it may contribute to increased activity by stabilizing interactions with target proteins .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide to improve yield and purity?

  • Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodology) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, POCl₃-mediated cyclization at 90–120°C under reflux has been effective for analogous thiazole derivatives, but pH control during precipitation (e.g., ammonia adjustment to pH 8–9) is critical for purity . Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography can further enhance purity .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl and thiazole protons) and rule out tautomeric impurities .
  • HPLC-MS : Assess purity and detect byproducts, especially halogenated intermediates .
  • Elemental Analysis : Validate empirical formula consistency, particularly for hydrobromide counterion verification .

Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic matrices?

  • Methodological Answer : Conduct phase-solubility studies using shake-flask methods across pH gradients (1–13) and solvents (e.g., DMSO, ethanol, saline buffers). Monitor stability via accelerated degradation studies (40–60°C, 75% humidity) with HPLC tracking over 1–4 weeks. For hydrobromide salts, ion-pairing effects in polar solvents may require additional conductivity measurements .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and electronic properties of this thiazole derivative?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, focusing on the electron-withdrawing effects of the 4-chloro-2-fluorophenyl group. Molecular dynamics simulations can model solvation effects and salt dissociation dynamics. Pair computational predictions with experimental UV-Vis and cyclic voltammetry data to validate redox behavior .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiazole amines?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). For example, discrepancies in IC₅₀ values may arise from variations in membrane permeability due to hydrobromide vs. freebase forms. Use standardized protocols (e.g., OECD guidelines) for comparative studies and employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under oxidative stress?

  • Methodological Answer : Employ LC-QTOF-MS to identify degradation products under forced oxidative conditions (e.g., H₂O₂, UV light). Track radical intermediates via EPR spectroscopy. For hydrobromide salts, monitor bromide release via ion chromatography to distinguish between dehalogenation and ring-opening pathways .

Q. How can the compound’s selectivity profile be improved against off-target receptors in neurological applications?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to modify the 4-methylthiazole and fluorophenyl moieties. Introduce steric hindrance (e.g., tert-butyl groups) or hydrogen-bond donors/acceptors to disrupt off-target binding. Validate selectivity using in silico docking (e.g., AutoDock Vina) and functional assays (e.g., calcium flux for GPCR targets) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in cross-coupling reactions?

  • Methodological Answer : Replicate experiments under controlled ligand-metal ratios (e.g., Pd/C, CuI) and inert atmospheres. Variability in catalytic efficiency may stem from trace moisture or oxygen. Use kinetic profiling (e.g., in situ IR monitoring) to compare turnover frequencies and identify rate-limiting steps .

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